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Compound of Interest

Compound Name: 4-Chloro-2-fluoropyridine

Cat. No.: B1350377

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 4-Chloro-2-fluoropyridine (CAS No. 34941-92-9), a key intermediate in pharmaceutical
and agrochemical research. This document is intended for researchers, scientists, and
professionals in drug development, offering a foundational reference for the characterization of
this compound. All presented data is based on computational predictions and established
spectroscopic principles for structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 4-Chloro-2-fluoropyridine. These values are
computationally derived and should be used as a reference for experimental verification.

Chemical Shift (0) Lo Coupling Constant .
Multiplicity Assignment

ppm (9) Hz

8.15 d 5.2 H-6

7.25 dd 52,20 H-5

7.10 d 2.0 H-3
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Note: Predicted chemical shifts and coupling constants can vary based on the prediction
software and parameters used.

. i 13
Chemical Shift (6) ppm Assignment
163.5 (d, 2JCF = 240 Hz) c-2
151.0 (d, 3JCF = 4 Hz) C-6
145.0 C-4
122.0 (d, 3JCF = 15 Hz) C-5
110.0 (d, 2JCF = 40 Hz) C-3

Note: The carbon spectrum is expected to show characteristic splitting due to coupling with

fluorine.
Wavenumber (cm—?) Intensity Assignment
3100-3000 Medium Aromatic C-H Stretch
1600-1580 Strong C=C/C=N Ring Stretch
1480-1450 Strong C=C/C=N Ring Stretch
1250-1200 Strong C-F Stretch
1100-1050 Strong C-CI Stretch
850-800 Strong C-H Out-of-plane Bend

Table 4: Predicted Mass Spectrometry Data (Electron
lonization)
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miz Relative Intensity Assighment

[M]* (Molecular ion peak,
131/133 High showing isotopic pattern for
one chlorine atom)

102/104 Moderate [M-HCN]*
96 Moderate [M-CI]*
75 High [CaH2F]*

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 4-
Chloro-2-fluoropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 *H and 3C NMR Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-2-fluoropyridine in 0.6-
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

e Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
e 'H NMR Parameters:

o Pulse sequence: Standard single-pulse experiment.

[e]

Spectral width: -2 to 10 ppm.

[e]

Acquisition time: 3-4 seconds.

o

Relaxation delay: 1-2 seconds.

Number of scans: 16-32.

[¢]
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e 1BC NMR Parameters:

o

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

[¢]

Spectral width: 0 to 180 ppm.

[¢]

Acquisition time: 1-2 seconds.

[e]

Relaxation delay: 2-5 seconds.

o

Number of scans: 1024 or more, depending on sample concentration.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decays (FIDs). Reference the spectra to the TMS signal (0.00
ppm for *H and 3C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1 KBr Pellet Method
e Sample Preparation:

o Thoroughly grind 1-2 mg of 4-Chloro-2-fluoropyridine with approximately 150-200 mg of
dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

o Transfer the finely ground powder to a pellet-forming die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.[1][2][3][4]

 Instrumentation: A Fourier-Transform Infrared spectrometer.
o Data Acquisition:
o Acquire a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and acquire the sample spectrum.
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o The spectrum should be recorded in the range of 4000-400 cm~1* with a resolution of 4

cm™1,

o Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 4-Chloro-2-fluoropyridine (approximately
1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

 Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

o GC Parameters:
o Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 um).
o Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
o Injector temperature: 250 °C.

o Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a
rate of 10 °C/min, and hold for 5 minutes.

e MS Parameters:
o lonization mode: Electron lonization (El) at 70 eV.
o Mass range: m/z 40-400.
o Scan speed: 2 scans/second.
o lon source temperature: 230 °C.

o Data Analysis: Identify the peak corresponding to 4-Chloro-2-fluoropyridine in the total ion
chromatogram and analyze its mass spectrum for the molecular ion and characteristic
fragment ions.
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Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic
analysis of a chemical compound like 4-Chloro-2-fluoropyridine.
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Logical workflow for synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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